molecular formula C22H22FN3O4S B2380106 3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one CAS No. 2415621-64-4

3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one

Cat. No.: B2380106
CAS No.: 2415621-64-4
M. Wt: 443.49
InChI Key: BPHKKZSRAQSBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . The benzofuran moiety is attached to a piperidine ring via a sulfonyl group. The piperidine ring is further connected to a quinazolinone ring. This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzofuran ring, which is a type of aromatic heterocycle . Attached to this ring is a sulfonyl group, which connects the benzofuran to a piperidine ring. The piperidine ring is further connected to a quinazolinone ring. The exact 3D structure would require more sophisticated analysis like X-ray crystallography or NMR spectroscopy.

Future Directions

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Therefore, the study of this compound and similar compounds could be a promising area of research in the future .

Properties

IUPAC Name

3-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c23-17-1-3-19-20(12-17)24-14-25(22(19)27)13-15-5-8-26(9-6-15)31(28,29)18-2-4-21-16(11-18)7-10-30-21/h1-4,11-12,14-15H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHKKZSRAQSBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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